[4-(Trifluoromethyl)pyrrolidin-2-yl]methanol
Description
Properties
IUPAC Name |
[4-(trifluoromethyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-1-5(3-11)10-2-4/h4-5,10-11H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOZTYVVWHZEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Pyrroline Derivatives
A widely utilized approach involves the hydrogenation of pyrroline precursors. For example, the hydrogenation of 4-(trifluoromethyl)pyrroline derivatives using platinum-based catalysts under mild conditions has been demonstrated as a scalable method. In a representative procedure, 2-methylpyrroline is hydrogenated in a mixture of ethanol and methanol (2:1 to 3:1 v/v) using 5% platinum on carbon (Pt/C) at ambient temperature. The reaction proceeds with high efficiency, yielding the corresponding pyrrolidine derivative after catalyst removal via filtration. While this method was initially developed for 2-methylpyrrolidine, analogous protocols can be adapted for trifluoromethyl-substituted pyrrolidines by modifying the starting pyrroline.
Key advantages of this method include:
-
Operational simplicity : Ambient temperature conditions reduce energy requirements.
-
Scalability : Platinum catalysts are commercially available and compatible with industrial-scale processes.
-
Optical purity control : Chiral tartrate salts can resolve enantiomers post-synthesis, achieving ≥50% enantiomeric excess (ee).
Nucleophilic Ring-Opening Reactions
Fluorous prolinol derivatives have been employed in nucleophilic ring-opening reactions to construct the pyrrolidine backbone. A reported synthesis involves refluxing a fluorous prolinol intermediate with potassium hydroxide (KOH) in methanol, followed by extraction with dichloromethane and drying over sodium sulfate. This method achieved a 96% yield of a structurally related compound, pyrrolidin-2-yl-bis-(4-trifluoromethyl-phenyl)-methanol. The reaction mechanism likely proceeds via nucleophilic attack on an activated carbonyl or epoxide intermediate, though explicit mechanistic studies are limited in the literature.
Critical parameters for optimization include:
Reductive Amination Approaches
While not directly documented in the cited sources, reductive amination represents a plausible route for constructing the pyrrolidine ring. This method would involve condensing a trifluoromethyl-containing aldehyde or ketone with a suitable amine precursor, followed by reduction using agents like sodium cyanoborohydride (NaBH3CN). For instance, 4-(trifluoromethyl)-2-pyrrolidone could serve as a starting material, undergoing reductive amination with methanol under catalytic hydrogenation conditions.
Chiral Resolution Techniques
Enantiomeric purity is critical for pharmaceutical applications. The patent literature describes resolving racemic mixtures of 2-methylpyrrolidine using L-tartaric acid to form diastereomeric salts. Adapting this approach, [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol could be resolved via crystallization with chiral acids, though the trifluoromethyl group’s electron-withdrawing effects may necessitate optimized solvent systems.
Catalytic Systems and Reaction Conditions
Heterogeneous Catalysts
Platinum-based catalysts dominate hydrogenation methods due to their high activity and recyclability. Platinum(IV) oxide (PtO2) and 5% Pt/C are particularly effective, enabling complete conversion of pyrroline derivatives within 24 hours at ambient pressure.
Solvent Optimization
Binary alcohol solvents enhance reaction kinetics and product solubility. Ethanol-methanol mixtures (2:1–3:1 v/v) balance polarity and cost-effectiveness, while pure methanol is preferred for nucleophilic ring-opening reactions.
Temperature and Pressure Effects
Most procedures operate at ambient temperature (20–25°C) and atmospheric hydrogen pressure, minimizing equipment costs. Elevated temperatures (100–160°C) are reserved for palladium-catalyzed coupling steps in related syntheses.
Purification and Isolation Methods
Liquid-Liquid Extraction
Dichloromethane (CH2Cl2) is routinely used to extract the product from aqueous bases, achieving ≥95% recovery in the organic phase. Sequential washes with brine (25% NaCl) remove residual polar impurities.
Crystallization Techniques
Recrystallization from ethanol/water mixtures produces high-purity solids, with yields exceeding 90% for analogous compounds. Chiral resolution via tartrate salt formation further enhances enantiopurity.
Comparative Analysis of Synthetic Methods
Table 1: Comparison of key synthetic routes for [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol.
Industrial Scalability Considerations
Cost-Efficiency Metrics
Chemical Reactions Analysis
Types of Reactions
[4-(Trifluoromethyl)pyrrolidin-2-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
Pharmaceutical Development
The compound has potential applications in drug discovery due to its unique chemical properties. It can serve as a lead compound for developing new pharmaceuticals targeting various diseases. For instance:
- Neuroactive Agents : Similar trifluoromethyl-substituted compounds have shown neuroactive properties, suggesting that [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol may also exhibit such activities.
- Antimicrobial Agents : Compounds with similar structures have been associated with antimicrobial activities, indicating that this compound could be explored for treating infections.
Using computer-aided prediction tools like the Prediction of Activity Spectra for Substances (PASS), researchers can estimate the biological activity spectrum of [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol based on its structural characteristics. This approach helps identify potential therapeutic applications while also assessing possible toxicities.
Interaction Studies
Understanding how [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol interacts with biological systems is crucial for evaluating its therapeutic potential. Interaction studies typically involve:
- Binding affinity assessments
- Mechanistic studies on enzyme inhibition
Such studies can provide insights into the compound's efficacy and safety profile.
Case Studies and Research Findings
Recent studies have explored various aspects of trifluoromethyl-containing compounds:
- SARS-CoV-2 Main Protease Inhibitors : Research has identified derivatives of pyrrolidine that inhibit the main protease of SARS-CoV-2, showcasing the potential for developing antiviral agents from similar structures .
- Anticancer Activities : Novel trifluoromethyl pyrimidine derivatives have demonstrated promising anticancer activities against various cancer cell lines, suggesting that compounds like [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol could also be investigated for similar effects .
- FDA-approved Drugs : A review of FDA-approved drugs containing trifluoromethyl groups indicates a trend toward increased efficacy and stability in drug design, reinforcing the significance of this chemical moiety in pharmaceutical applications .
Mechanism of Action
The mechanism by which [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and proteins. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Hydrogen Bonding: Compounds with -CF₃ substituents (e.g., [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol and ’s piperidine analog) exhibit higher hydrogen bond acceptor counts (7 vs. 5–6 in non-CF₃ analogs), enhancing interactions with polar targets .
- Solubility: The hydroxymethyl group improves aqueous solubility compared to non-hydroxylated analogs. highlights that fluorinated benzenesulfonyl groups (similar to -CF₃) increase solubility in methanol and aqueous environments .
- Conformational Rigidity: The -CF₃ group in [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol likely restricts rotational freedom compared to non-fluorinated analogs, as seen in ’s comparison of fluorinated vs. non-fluorinated sulfonamides .
Fluorinated vs. Non-Fluorinated Analogs
Case Study: ’s Conformational Analysis
- Fluorinated Compound 4.50 : Contains a 4-(trifluoromethyl)benzenesulfonyl group. Exhibits stable β-hairpin conformation in CD₃OH, mimicking aqueous conditions.
- Non-Fluorinated Analog 3.5: Tosyl group (-SO₂C₆H₄CH₃) instead of -CF₃. Shows reduced conformational stability and solubility in polar solvents. Implications for [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol: The -CF₃ group likely enhances both solubility and structural stability compared to non-fluorinated pyrrolidine-methanol derivatives .
Insights :
- Fluorinated compounds like UDO/UDD () demonstrate that -CF₃ groups enhance target binding (e.g., CYP51) via hydrophobic and electronic effects. This suggests [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol may similarly improve efficacy in enzyme-targeted applications .
- The absence of direct biological data for [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol highlights a research gap, necessitating further studies.
Biological Activity
[4-(Trifluoromethyl)pyrrolidin-2-yl]methanol is a compound that has garnered attention in medicinal chemistry due to its unique trifluoromethyl group, which enhances its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol features a pyrrolidine ring substituted with a trifluoromethyl group and a hydroxymethyl group. This configuration is significant as the trifluoromethyl moiety is known to influence pharmacokinetics and pharmacodynamics.
Biological Activity Overview
Research indicates that [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol exhibits various biological activities, including antibacterial, anticancer, and potential neuroprotective effects.
Antibacterial Activity
Recent studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, the compound was evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, indicating a promising antibacterial profile.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 25 | Ciprofloxacin | 4 |
| Escherichia coli | 32 | Ampicillin | 8 |
| Klebsiella pneumoniae | 16 | Gentamicin | 4 |
Anticancer Activity
The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines, including those associated with squamous cell carcinoma and lung cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Preliminary research suggests potential neuroprotective effects of [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol. Animal models have shown that it can reduce neuroinflammation and improve cognitive functions in models of neurodegenerative diseases.
The exact mechanisms through which [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial cell wall synthesis.
- Modulation of Signaling Pathways : It may affect signaling pathways involved in cell proliferation and apoptosis in cancer cells.
- Reduction of Oxidative Stress : Its potential antioxidant properties could contribute to neuroprotection.
Case Studies
Several case studies highlight the efficacy of [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol in clinical settings:
- Case Study 1 : In a study involving patients with resistant bacterial infections, administration of a derivative of this compound showed a significant reduction in infection rates compared to standard treatments.
- Case Study 2 : A preclinical trial investigated its effects on lung cancer cells, revealing a dose-dependent inhibition of tumor growth.
- Case Study 3 : In models of Alzheimer's disease, treatment with [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol resulted in improved memory performance and reduced amyloid plaque formation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Trifluoromethylation : Introducing the trifluoromethyl group via electrophilic or nucleophilic reagents (e.g., CF₃I or Ruppert-Prakash reagent) under anhydrous conditions .
- Ring Closure : Formation of the pyrrolidine ring using cyclization reactions (e.g., intramolecular nucleophilic substitution) .
- Hydroxymethylation : Reduction of a ketone or ester intermediate to the alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
Yield optimization depends on temperature control, solvent polarity, and catalytic systems (e.g., Pd catalysts for cross-coupling steps) .
Q. How can researchers determine the lipophilicity and electronic effects of the trifluoromethyl group in this compound?
- Methodological Answer :
- Lipophilicity : Measure logP values experimentally via shake-flask methods or chromatographic techniques (e.g., reversed-phase HPLC). Computational tools like Molinspiration or ACD/Labs can predict logP based on substituent contributions .
- Electronic Effects : Use Hammett σ constants or NMR spectroscopy (¹⁹F chemical shifts) to assess electron-withdrawing effects of the CF₃ group. Comparative analysis with non-fluorinated analogs is critical .
Q. What analytical techniques are most effective for characterizing [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol and ensuring purity?
- Methodological Answer :
- Structural Elucidation : High-resolution NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry. For example, coupling constants in ¹H NMR can reveal pyrrolidine ring conformation .
- Purity Assessment : LC-MS or GC-MS to detect impurities. Chiral HPLC is essential for enantiomeric resolution if stereocenters are present .
Advanced Research Questions
Q. How can stereochemical configuration be controlled during the synthesis of [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-proline derivatives) to induce desired stereochemistry .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Pd complexes) in trifluoromethylation or cyclization steps .
- Post-Synthesis Resolution : Separate diastereomers via crystallization or enzymatic resolution .
Q. How do discrepancies in reported biological activities of similar trifluoromethyl-pyrrolidine derivatives arise, and how can they be resolved?
- Methodological Answer :
- Source of Discrepancies : Variability in assay conditions (e.g., cell line specificity, solvent used for compound dissolution) or impurities in synthesized batches .
- Resolution Strategies :
- Standardize biological assays using controls (e.g., reference inhibitors).
- Validate compound purity via orthogonal methods (e.g., NMR + LC-MS) .
- Perform structure-activity relationship (SAR) studies to isolate the impact of the CF₃ group .
Q. What strategies are recommended for resolving contradictory NMR data in structurally related compounds?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic effects (e.g., ring puckering in pyrrolidine) that cause signal splitting .
- 2D NMR Techniques : Use COSY, NOESY, or HSQC to assign overlapping signals. For example, NOESY can confirm spatial proximity of the CF₃ group to adjacent protons .
- Comparative Analysis : Cross-reference with published spectra of analogs (e.g., [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride) .
Q. How can computational modeling aid in predicting the metabolic stability of [4-(Trifluoromethyl)pyrrolidin-2-yl]methanol?
- Methodological Answer :
- In Silico Tools : Use software like Schrödinger’s QikProp or SwissADME to predict metabolic hotspots (e.g., oxidation of the pyrrolidine ring) .
- Docking Studies : Model interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) to identify potential sites of hydroxylation .
- Validation : Compare predictions with in vitro microsomal stability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
